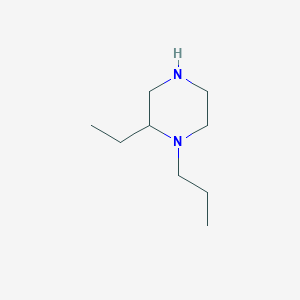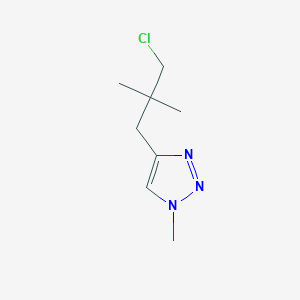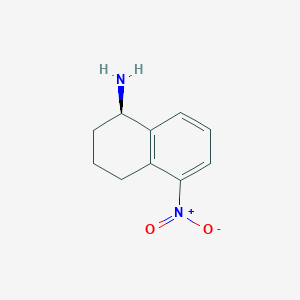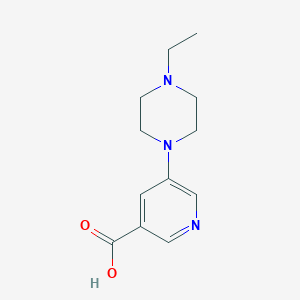amine](/img/structure/B13203627.png)
[(3-Chloro-2-fluorophenyl)methyl](2-methylpropyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-2-fluorophenyl)methylamine is an organic compound with the molecular formula C11H15ClFN It is a derivative of phenylmethylamine, where the phenyl ring is substituted with chlorine and fluorine atoms, and the amine group is attached to a 2-methylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2-fluorophenyl)methylamine typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-2-fluorobenzyl chloride and 2-methylpropylamine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Procedure: The 3-chloro-2-fluorobenzyl chloride is reacted with 2-methylpropylamine in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
In an industrial setting, the production of (3-Chloro-2-fluorophenyl)methylamine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-2-fluorophenyl)methylamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the phenyl ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The amine group can be oxidized to form corresponding imines or amides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Major Products
Nucleophilic Substitution: Formation of substituted phenylmethylamines.
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary amines.
Scientific Research Applications
(3-Chloro-2-fluorophenyl)methylamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in studying the interactions of amine-containing compounds with biological macromolecules.
Mechanism of Action
The mechanism of action of (3-Chloro-2-fluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards the target molecules, thereby modulating their activity.
Comparison with Similar Compounds
(3-Chloro-2-fluorophenyl)methylamine can be compared with other similar compounds, such as:
(3-Chloro-4-fluorophenyl)methylamine: Similar structure but with a different position of the fluorine atom, which can affect its reactivity and binding properties.
(3-Chloro-2-methylphenyl)methylamine: The presence of a methyl group instead of fluorine can lead to different chemical and biological properties.
(3-Chloro-2-fluorophenyl)methylamine: The change in the alkyl group can influence the compound’s solubility and interaction with biological targets.
Properties
Molecular Formula |
C11H15ClFN |
|---|---|
Molecular Weight |
215.69 g/mol |
IUPAC Name |
N-[(3-chloro-2-fluorophenyl)methyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C11H15ClFN/c1-8(2)6-14-7-9-4-3-5-10(12)11(9)13/h3-5,8,14H,6-7H2,1-2H3 |
InChI Key |
MOZJZPXTZOPPEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCC1=C(C(=CC=C1)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-N-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine](/img/structure/B13203547.png)

![3-amino-1-[3-(1H-imidazol-1-yl)propyl]urea](/img/structure/B13203568.png)
![2,4-Diethylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13203572.png)

![4-Bromo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione](/img/structure/B13203580.png)





![6-Chloro-1,2-dihydrospiro[indole-3,3'-oxolane]-2-one](/img/structure/B13203612.png)

![N-[3-(Aminomethyl)cyclopentyl]-1-methylcyclopropane-1-carboxamide](/img/structure/B13203632.png)
